Valproic acid-d4 (sodium)
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Overview
Description
Valproic Acid-d4 (sodium salt) is a deuterated form of Valproic Acid, where four hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard in the quantification of Valproic Acid by gas chromatography or liquid chromatography-mass spectrometry. Valproic Acid itself is a well-known anticonvulsant and mood-stabilizing drug used in the treatment of epilepsy, bipolar disorder, and migraine headaches .
Preparation Methods
Synthetic Routes and Reaction Conditions
Valproic Acid-d4 (sodium salt) is synthesized by deuteration of Valproic Acid. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods
In industrial settings, the production of Valproic Acid-d4 (sodium salt) involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized reactors and catalysts. The final product is purified through crystallization or other separation techniques to ensure the removal of any impurities .
Chemical Reactions Analysis
Types of Reactions
Valproic Acid-d4 (sodium salt) undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Valproic Acid can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert Valproic Acid to its corresponding alcohol.
Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines are used in the presence of catalysts or activating agents.
Major Products Formed
Oxidation: Various carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Ester or amide derivatives.
Scientific Research Applications
Valproic Acid-d4 (sodium salt) is widely used in scientific research due to its stability and isotopic labeling. Some of its applications include:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Valproic Acid.
Biology: Employed in studies involving metabolic pathways and enzyme kinetics.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of Valproic Acid.
Mechanism of Action
Valproic Acid-d4 (sodium salt) exerts its effects through mechanisms similar to Valproic Acid. It inhibits histone deacetylases, leading to changes in gene expression. Additionally, it enhances gamma-aminobutyric acid (GABA) levels in the brain, which helps in controlling seizures and stabilizing mood. The compound also affects ion channels, reducing neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Valproic Acid: The non-deuterated form, widely used as an anticonvulsant and mood stabilizer.
Sodium Valproate: The sodium salt form of Valproic Acid, used in similar therapeutic applications.
Valproic Acid-d6: Another deuterated form with six deuterium atoms, used for similar analytical purposes.
Uniqueness
Valproic Acid-d4 (sodium salt) is unique due to its specific isotopic labeling, which makes it highly valuable in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracking in various studies .
Properties
IUPAC Name |
sodium;3,3-dideuterio-2-(1,1-dideuteriopropyl)pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1/i5D2,6D2; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQFSUDEHCCHBT-NXMSQKFDSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC)C(C(=O)[O-])C([2H])([2H])CC.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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